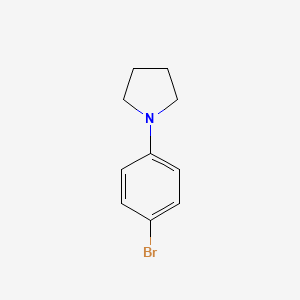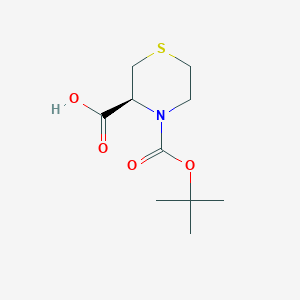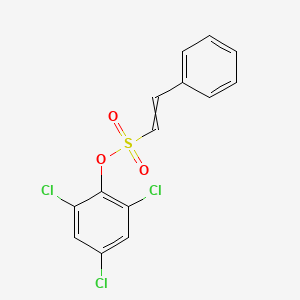
(2,4,6-Trichlorophenyl) 2-phenylethenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2,4,6-Trichlorophenyl) 2-phenylethenesulfonate” is a chemical compound with the molecular formula C14H9Cl3O3S . It has a molecular weight of 363.65 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H9Cl3O3S/c15-11-8-12(16)14(13(17)9-11)20-21(18,19)7-6-10-4-2-1-3-5-10/h1-9H/b7-6+ . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 141 - 142 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Stability of Functionalized Radicals
- The synthesis and stability of functionalized radicals related to tris(2,4,6-trichlorophenyl)methyl have been explored. Studies have shown the successful synthesis and isolation of these compounds, which possess significant stability and unique electronic properties (Carilla et al., 1994).
Magnetic Behavior and Crystal Structure
- Investigations into the magnetic behavior and crystal structure of certain trichlorophenyl compounds have provided insights into their propeller-like conformations and magnetic properties. These studies are crucial for understanding the molecular properties of these compounds (Carilla et al., 1996).
Photo-Oxidation Studies
- The potential use of trichlorophenyl compounds in photo-oxidation processes for eliminating organic pollutants has been demonstrated. This application is particularly relevant in environmental chemistry for water treatment and pollution control (Xu & Chen, 2003).
Catalytic Properties
- Trichlorophenyl compounds have been studied for their catalytic properties, particularly in the degradation of pollutants in water treatment processes. Their efficiency in such processes makes them valuable in environmental remediation efforts (Kruanak & Jarusutthirak, 2019).
Synthesis of Novel Compounds
- Research has also focused on the use of trichlorophenyl compounds in the synthesis of new chemical entities, such as thiourea derivatives and pyrimido[1,2-a]pyrimidin-4-ones, which have potential applications in various fields of chemistry (Limban et al., 2011; Güllü et al., 2010).
Environmental Monitoring
- The development of sensors for the detection of trichlorophenol and its derivatives has been a focus area. These sensors are crucial for monitoring environmental pollutants and ensuring the safety of water sources (Buledi et al., 2021).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding release to the environment and wearing protective gloves, protective clothing, eye protection, and face protection .
Orientations Futures
While specific future directions for “(2,4,6-Trichlorophenyl) 2-phenylethenesulfonate” are not available, research on similar compounds suggests potential applications in photothermal therapy . The study indicates that organic radicals have potential for application in photothermal therapy in the near future .
Propriétés
IUPAC Name |
(2,4,6-trichlorophenyl) 2-phenylethenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O3S/c15-11-8-12(16)14(13(17)9-11)20-21(18,19)7-6-10-4-2-1-3-5-10/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOFHFZEKXZVQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4,6-Trichlorophenyl) 2-phenylethenesulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


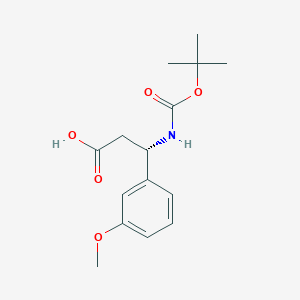

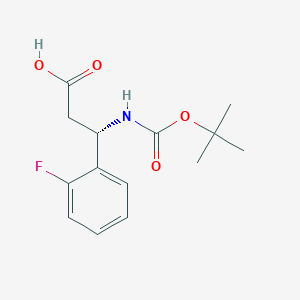

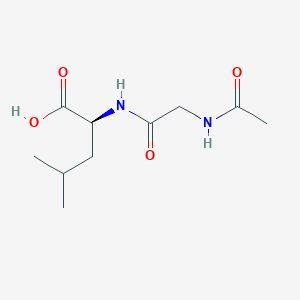

![8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1277240.png)



